
6-Methyl-3-thiocyanato-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-thiocyanato-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a thiocyanate group attached to the third position and a methyl group at the sixth position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-methylindole. One common method is the electrochemical thiocyanation using potassium thiocyanate in an undivided cell under mild conditions (25°C, Pt anode, CH₃CN) with yields up to 91% . Another approach involves the reaction of 6-methylindole with thiocyanogen in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical processes or catalytic thiocyanation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.
化学反应分析
Types of Reactions
6-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to a variety of functionalized indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl indoles, amino indoles, and various substituted indoles, depending on the reagents and conditions used.
科学研究应用
6-Methyl-3-thiocyanato-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Methyl-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
3-Thiocyanato-1H-indole: Lacks the methyl group at the sixth position.
6-Methyl-1H-indole: Lacks the thiocyanate group at the third position.
3-Methyl-1H-indole: Has a methyl group at the third position instead of a thiocyanate group.
Uniqueness
6-Methyl-3-thiocyanato-1H-indole is unique due to the presence of both a methyl group at the sixth position and a thiocyanate group at the third position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H8N2S |
|---|---|
分子量 |
188.25 g/mol |
IUPAC 名称 |
(6-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(4-7)12-5-10(8)13-6-11/h2-5,12H,1H3 |
InChI 键 |
UYIOSKQGWZEKGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CN2)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B15200630.png)
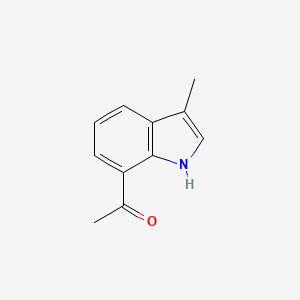
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
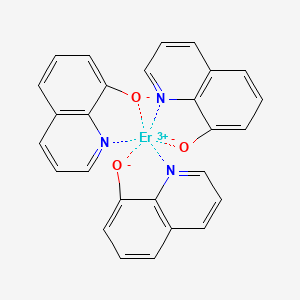
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

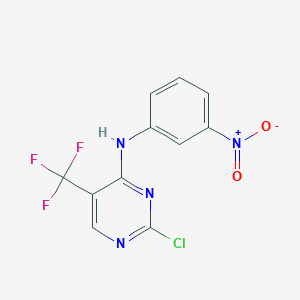
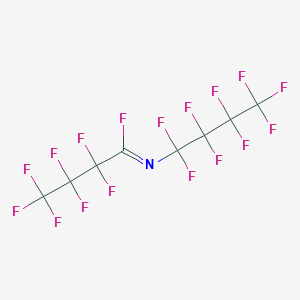
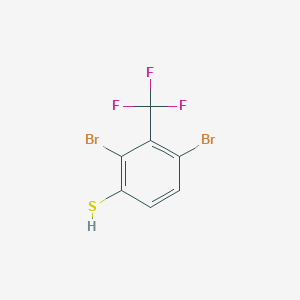
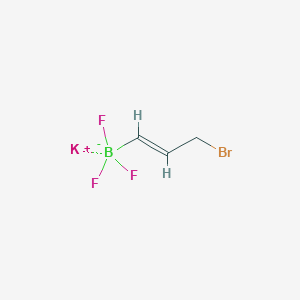
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
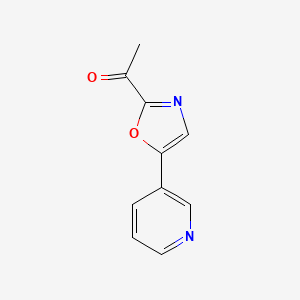
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
